molecular formula C19H24F3N3O2 B3020376 2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2197553-19-6

2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Cat. No. B3020376
CAS RN: 2197553-19-6
M. Wt: 383.415
InChI Key: DNOYWZFHKMQHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , 2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including an oxazole ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group. These structural motifs are commonly found in pharmaceuticals and can contribute to various chemical and biological properties.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes. For example, the synthesis of a related pyrazolopyridine compound involved a 9-step process starting from 2,6-difluorobenzoic acid, resulting in a 1% overall chemical yield . Another related compound, a pyridine derivative, was synthesized using a one-pot, three-component reaction at room temperature with a 40% yield . These examples suggest that the synthesis of complex pyridine derivatives can be challenging and may require optimization to improve yields.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like NMR, MS, and X-ray single crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of specific functional groups and the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various contexts. For instance, the hydrolysis kinetics of a pyrrolopyridine derivative were studied in aqueous solutions, revealing specific acid- and base-catalyzed reactions, as well as spontaneous water-catalyzed decomposition . This suggests that the compound may also undergo hydrolysis under certain conditions, which could be relevant for its stability and potential use as a pharmaceutical agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For example, the presence of a trifluoromethyl group can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties. The stability of related compounds has been studied using high-performance liquid chromatography (HPLC) with UV detection, which can also be applied to investigate the degradation mechanism of the compound .

properties

IUPAC Name

5-propan-2-yl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O2/c1-13(2)18-15(23-12-27-18)10-25-8-6-14(7-9-25)11-26-17-5-3-4-16(24-17)19(20,21)22/h3-5,12-14H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOYWZFHKMQHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.